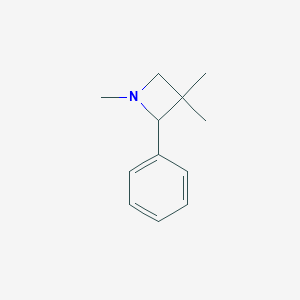
1,3,3-Trimethyl-2-phenylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3-Trimethyl-2-phenylazetidine is a cyclic compound that belongs to the class of azetidines. It is a chiral molecule that has two enantiomers, (R)-1,3,3-trimethyl-2-phenylazetidine and (S)-1,3,3-trimethyl-2-phenylazetidine. This compound has attracted the attention of researchers due to its potential applications in various fields, including medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
1,3,3-Trimethyl-2-phenylazetidine has been studied for its potential applications in various fields. In medicine, this compound has been investigated for its anti-inflammatory and analgesic properties. It has also been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. In agriculture, 1,3,3-trimethyl-2-phenylazetidine has been investigated for its insecticidal properties. In material science, this compound has been studied for its potential use in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3,3-trimethyl-2-phenylazetidine is not fully understood. However, studies have suggested that this compound may act as a ligand for certain receptors, such as the nicotinic acetylcholine receptor and the GABA receptor. It may also inhibit the activity of certain enzymes, such as cyclooxygenase-2 and acetylcholinesterase.
Biochemische Und Physiologische Effekte
Studies have shown that 1,3,3-trimethyl-2-phenylazetidine has various biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In insect studies, 1,3,3-trimethyl-2-phenylazetidine has been shown to have insecticidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3,3-trimethyl-2-phenylazetidine in lab experiments is its potential to have multiple applications in various fields. Another advantage is its relatively simple synthesis method. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1,3,3-trimethyl-2-phenylazetidine. One direction is to investigate its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Another direction is to study its insecticidal properties further and develop new insecticides based on this compound. Additionally, more research is needed to understand the mechanism of action of 1,3,3-trimethyl-2-phenylazetidine and its potential interactions with other compounds.
Synthesemethoden
The synthesis of 1,3,3-trimethyl-2-phenylazetidine can be achieved through several methods. One of the most common methods is the reaction between phenylacetonitrile and 1,3-dimethyl-2-bromo-2-propene in the presence of a base, such as potassium carbonate. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to obtain 1,3,3-trimethyl-2-phenylazetidine.
Eigenschaften
CAS-Nummer |
15451-12-4 |
|---|---|
Produktname |
1,3,3-Trimethyl-2-phenylazetidine |
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
1,3,3-trimethyl-2-phenylazetidine |
InChI |
InChI=1S/C12H17N/c1-12(2)9-13(3)11(12)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChI-Schlüssel |
WLVWNPNOSQINKC-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1C2=CC=CC=C2)C)C |
Kanonische SMILES |
CC1(CN(C1C2=CC=CC=C2)C)C |
Synonyme |
1,3,3-Trimethyl-2-phenylazetidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



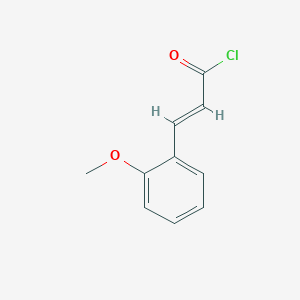
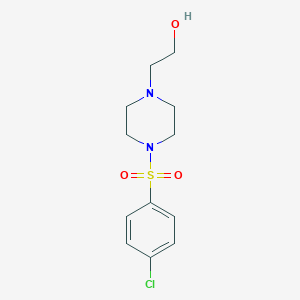
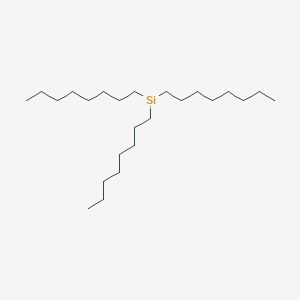
![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B103676.png)
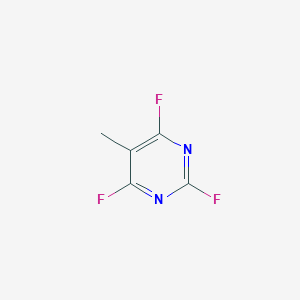
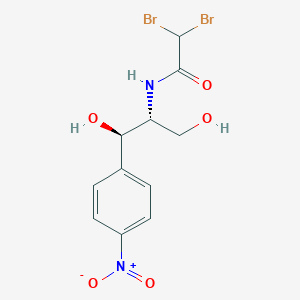
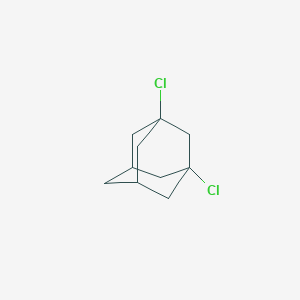
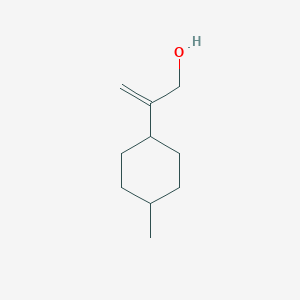
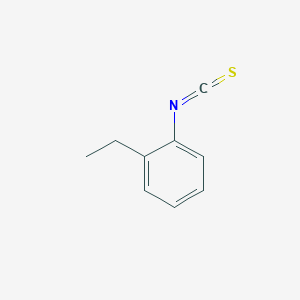
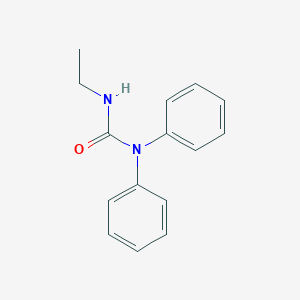
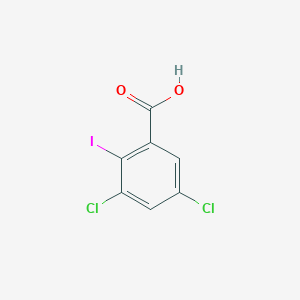
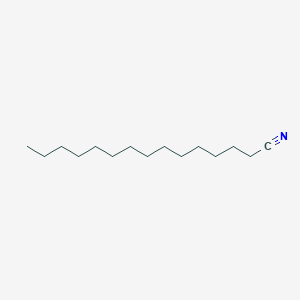
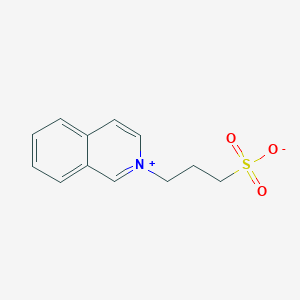
![Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-](/img/structure/B103697.png)